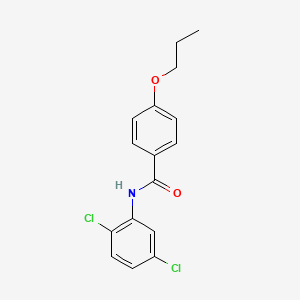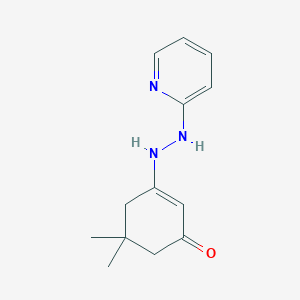
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is a synthetic compound that belongs to the phenothiazine class of antipsychotic drugs. It has been widely used in scientific research for its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are known to play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride in lab experiments is its unique chemical properties, which make it an ideal candidate for studying various neurological disorders. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and depression. Another potential direction is to explore its anti-inflammatory and anti-cancer properties and its potential use in cancer therapy.
In conclusion, 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is a synthetic compound that has been extensively used in scientific research for its potential therapeutic applications. Its unique chemical properties make it an ideal candidate for studying various neurological disorders, and its anti-inflammatory and anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride involves the reaction of 2-chloro-10H-phenothiazine with 1-azepan-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy.
Scientific Research Applications
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride has been extensively used in scientific research for its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS.ClH/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKIHLJSHJPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5690434 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)
![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)

![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)